molecular formula C16H12OS B12902979 2-Phenyl-5-(phenylthio)furan CAS No. 90714-24-2

2-Phenyl-5-(phenylthio)furan

Katalognummer: B12902979
CAS-Nummer: 90714-24-2
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: NXHARTWBZZCXQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-5-(phenylthio)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with phenyl and phenylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(phenylthio)furan typically involves the reaction of phenylthiol with a suitable furan derivative under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitrofuran with phenylboronic acid in the presence of a palladium catalyst and a base . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-5-(phenylthio)furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Phenyl-5-(phenylthio)furan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenyl-5-(phenylthio)furan involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylfuran: Lacks the phenylthio group, resulting in different chemical properties and reactivity.

    5-Phenyl-2-furylmethanol: Contains a hydroxymethyl group instead of a phenylthio group, leading to different biological activities.

    2,5-Diphenylfuran:

Uniqueness

2-Phenyl-5-(phenylthio)furan is unique due to the presence of both phenyl and phenylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel organic molecules and the development of new materials with specific properties .

Eigenschaften

CAS-Nummer

90714-24-2

Molekularformel

C16H12OS

Molekulargewicht

252.3 g/mol

IUPAC-Name

2-phenyl-5-phenylsulfanylfuran

InChI

InChI=1S/C16H12OS/c1-3-7-13(8-4-1)15-11-12-16(17-15)18-14-9-5-2-6-10-14/h1-12H

InChI-Schlüssel

NXHARTWBZZCXQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(O2)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.